molecular formula C12H9Cl2NO3 B12940443 Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate

Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B12940443
M. Wt: 286.11 g/mol
InChI Key: XGJKFAGFHJTFAL-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate typically involves the reaction of 2,4-dichloroaniline with methoxyacetic acid under specific conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The intermediate product is then cyclized to form the quinoline ring, followed by esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: Lacks the methoxy and carboxylate groups, making it less versatile in chemical reactions.

    7-Methoxyquinoline: Does not have the chlorine atoms, which affects its reactivity and biological activity.

    Quinoline-6-carboxylate: Missing the methoxy and chlorine groups, altering its chemical properties.

Uniqueness

Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-17-10-5-9-6(3-7(10)12(16)18-2)8(13)4-11(14)15-9/h3-5H,1-2H3

InChI Key

XGJKFAGFHJTFAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)C(=O)OC

Origin of Product

United States

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